molecular formula C13H17BN2O2 B12956161 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile

Cat. No.: B12956161
M. Wt: 244.10 g/mol
InChI Key: WTAHQQMQGVPDDC-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile is an organic compound that features a boronic ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a halogenated pyridine with a boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction carried out under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The boronic ester can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the coupling partner.

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of probes and sensors due to its boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile exerts its effects is largely dependent on its chemical reactivity. The boronic ester group can form reversible covalent bonds with diols, making it useful in sensing and detection applications. Additionally, the nitrile group can undergo various transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetonitrile is unique due to the presence of both a boronic ester and a nitrile group. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetonitrile

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15/h6,8-9H,5H2,1-4H3

InChI Key

WTAHQQMQGVPDDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC#N

Origin of Product

United States

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